Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone
Description
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a synthetic ethanone derivative featuring two tert-butyldimethylsilyl (OTBS) protecting groups and a prenyl ether substituent (3-methyl-2-buten-1-yl)oxy. The OTBS groups enhance the compound’s stability and lipophilicity, making it suitable for applications in multi-step organic syntheses where hydroxyl group protection is critical. Its structure suggests utility as an intermediate in pharmaceuticals, natural product synthesis, or materials science.
Properties
Molecular Formula |
C25H44O4Si2 |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3 |
InChI Key |
UIRQBPFQIXNMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C(=CC(=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves multiple steps, typically starting with the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) groups. The key intermediate is then subjected to alkylation with 3-methyl-2-buten-1-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biochemical pathways and as a potential probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-[(3,7-Dimethyl-2,6-octadienyl)oxy]-6-hydroxy-3-(3-methyl-2-butenyl)-2-[[[(4-methylphenyl)sulfonyl]oxy]phenyl]ethanone (CAS 158499-96-8)
Structural Similarities and Differences :
- Shared Features: Both compounds contain a prenyl (3-methyl-2-butenyl) ether substituent and a phenyl-ethanone backbone.
- Key Differences :
- Protecting Groups : The target compound uses OTBS groups for hydroxyl protection, whereas the compared compound features a tosyl (p-toluenesulfonyl) group and a free hydroxyl group.
- Additional Substituents : The compared compound includes a geranyl-derived 3,7-dimethyl-2,6-octadienyloxy group, absent in the target compound.
Physical and Chemical Properties :
Functional Implications :
- Synthetic Utility : The target compound’s OTBS groups protect reactive hydroxyls, enabling selective deprotection in multi-step syntheses. In contrast, the tosyl group in CAS 158499-96-8 facilitates nucleophilic displacement reactions.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
Key contrasts include:
- Backbone: A linear ethoxyethanol chain vs. the ethanone core of the target compound.
- Functionality : Lacking protective groups (e.g., OTBS) or aromatic ketones, it serves as a surfactant or solvent rather than a synthetic intermediate .
Biological Activity
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone , a compound with the molecular formula and a molecular weight of 464.79 g/mol, is a significant intermediate in organic synthesis, particularly in the preparation of biologically active compounds such as Cannflavin B. Its biological activity is of increasing interest due to its potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The structure of this compound features a phenolic core substituted with a 3-methyl-2-butenyl ether and tert-butyldimethylsilyl (TBS) groups, which enhance its stability and solubility in organic solvents. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₄₄O₄Si₂ |
| Molecular Weight | 464.79 g/mol |
| CAS Number | 1030601-61-6 |
| IUPAC Name | 1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-6-(3-methylbut-2-enoxy)phenyl]ethanone |
The biological activity of this compound primarily involves its interaction with various biochemical pathways. It can act as an enzyme substrate or inhibitor, influencing the activity of proteins involved in metabolic processes. The specific targets and pathways are still under investigation, but its structural features suggest potential interactions with:
- Enzymatic pathways : It may inhibit or activate specific enzymes related to metabolic processes.
- Cell signaling : The compound might modulate signaling pathways by interacting with receptor proteins.
Research Findings
Recent studies have explored the compound's potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. For instance, it has been investigated for its role as a precursor in synthesizing Cannflavin B, a compound known for its anti-inflammatory properties.
Case Studies
- Cannflavin B Synthesis : Research indicates that this compound serves as an intermediate in synthesizing Cannflavin B from Cannabis sativa L., which exhibits significant anti-inflammatory effects .
- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially contributing to protective effects against oxidative stress .
Comparative Analysis
Comparative studies with similar compounds reveal that this compound possesses unique characteristics that may enhance its biological efficacy:
| Compound Name | Biological Activity |
|---|---|
| Cannflavin B | Anti-inflammatory |
| 1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol | Oxygen absorption, UV curing agent |
| 2-Propanol, 1,3-bis[(3-methyl-2-buten-1-yloxy] | Industrial applications, potential irritant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
